FT-IR Spectroscopy of 10-Azabicyclo[4.3.1]decane Hydrochloride
FT-IR Spectroscopy of 10-Azabicyclo[4.3.1]decane Hydrochloride
An In-Depth Technical Guide to the
Executive Summary & Structural Context[1][2][3][4][5]
10-Azabicyclo[4.3.1]decane hydrochloride (CAS: 1185671-65-1) represents a critical scaffold in the synthesis of neuroactive agents, structurally related to the tropane and granatane alkaloids. Unlike its smaller homologs, this [4.3.1] system possesses a unique conformational flexibility in its seven-membered ring, bridged by a nitrogen atom.
Characterizing this salt via Fourier Transform Infrared (FT-IR) spectroscopy requires distinguishing the protonated amine features from the complex aliphatic backbone. This guide provides a definitive protocol for the structural validation of 10-azabicyclo[4.3.1]decane HCl, focusing on the diagnostic "ammonium envelope" and the fingerprint signatures of the bicyclic skeleton.
Chemical Identity
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IUPAC Name: 10-Azabicyclo[4.3.1]decane hydrochloride[1][2][3]
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Formula:
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Key Structural Feature: A secondary amine nitrogen located at the bridgehead (position 10), protonated to form a chloride salt (
).
Theoretical Spectral Profile
The conversion of the free base 10-azabicyclo[4.3.1]decane to its hydrochloride salt induces profound spectral shifts. The most significant is the replacement of the weak, sharp
The "Ammonium Envelope" (2400 – 3200 cm⁻¹)
In bicyclic amine salts, the N-H stretching vibrations are strongly coupled with hydrogen bonding to the chloride counter-ion. This results in a broad absorption continuum, often termed the "ammonium envelope," which frequently obscures the C-H stretching vibrations.
-
&
: Broad, multiple bands centered between 2700–3000 cm⁻¹. -
Combination Bands: Distinct "fermi resonance" or combination overtones often appear between 2400–2600 cm⁻¹, diagnostic of amine salts.
The Fingerprint Region (600 – 1500 cm⁻¹)
- Scissoring: A medium-to-strong band expected at 1580–1620 cm⁻¹ . This is the primary confirmation of salt formation.
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C-N Stretching: In bicyclic systems, ring strain shifts the C-N stretch to higher frequencies compared to linear amines, typically 1150–1250 cm⁻¹ .
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Ring Breathing: The cycloheptane-like portion of the ring system exhibits characteristic skeletal vibrations below 1000 cm⁻¹.
Experimental Protocol: Self-Validating Workflow
To ensure data integrity (E-E-A-T), this protocol uses a Standard Addition/Neutralization Check to validate the salt form.
Sample Preparation
Given the hygroscopic nature of amine hydrochlorides, moisture exclusion is paramount.
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Method A: ATR (Attenuated Total Reflectance): Preferred for speed and minimal sample prep. Use a Diamond or ZnSe crystal. Ensure high contact pressure to suppress noise in the 2000-2500 cm⁻¹ region.
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Method B: KBr Pellet: Preferred for high-resolution fingerprinting. Mix 1-2 mg sample with 200 mg dry KBr. Press at 10 tons. Warning: Damp KBr will create water bands (3400 cm⁻¹) that interfere with the ammonium envelope.
Instrument Parameters
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Resolution: 4 cm⁻¹
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Scans: 32 (ATR) or 16 (KBr)
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Apodization: Blackman-Harris 3-Term
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Range: 4000 – 400 cm⁻¹
Validation Logic (DOT Visualization)
Figure 1: Decision logic for validating the salt form of 10-azabicyclo[4.3.1]decane.
Diagnostic Spectral Bands
The following table summarizes the expected vibrational modes for 10-Azabicyclo[4.3.1]decane HCl based on homologous bicyclic amine salts (e.g., granatane HCl).
| Frequency Region (cm⁻¹) | Vibrational Mode | Intensity | Diagnostic Note |
| 2700 – 3100 | Strong, Broad | The "Ammonium Envelope." Overlaps with C-H stretches. | |
| 2400 – 2600 | Combination / Overtone | Weak, Broad | "Ammonium bands" characteristic of amine salts. |
| 1580 – 1620 | Medium | Key Salt Indicator. Absent in free base. | |
| 1440 – 1480 | Medium | Methylene groups of the [4.3.1] ring system. | |
| 1150 – 1250 | Medium/Strong | Shifted higher due to bicyclic cage strain. | |
| 700 – 900 | Skeletal / Rocking | Weak/Medium | Fingerprint specific to the [4.3.1] isomer. |
Mechanistic Insight: The Bicyclic Strain Effect
In 10-azabicyclo[4.3.1]decane, the nitrogen bridge imposes a geometric constraint. Unlike linear diethylamine HCl, where the C-N bonds can rotate freely, the bicyclic cage locks the C-N-C angle.
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Spectral Consequence: This rigidity often sharpens the skeletal bands in the fingerprint region (1000-1400 cm⁻¹) compared to linear analogs.
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Counter-ion Interaction: The chloride ion typically resides in the "pocket" formed by the bicyclic cavity, leading to strong H-bonding which broadens the N-H stretch significantly.
Structural Signaling Pathway
Understanding the correlation between chemical structure and spectral output is vital for troubleshooting synthesis.
Figure 2: Causal relationship between the bicyclic ammonium structure and observed spectral bands.
Troubleshooting & Common Artifacts
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Water Interference:
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Free Base Contamination:
References
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PubChem. (2025). 10-Azabicyclo[4.3.1]decane hydrochloride (CID 45595819).[2] National Library of Medicine.[2] [Link][2]
-
Heacock, R. A., & Marion, L. (1956). The Infrared Spectra of Secondary Amines and Their Salts. Canadian Journal of Chemistry. (Foundational reference for amine salt band assignments). [Link]
- Silverstein, R. M., et al. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
Sources
- 1. molcore.com [molcore.com]
- 2. 10-Azabicyclo[4.3.1]decane hydrochloride | C9H18ClN | CID 45595819 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 10-azabicyclo[4.3.1]decane hydrochloride | 282-57-5 [sigmaaldrich.com]
- 4. orgchemboulder.com [orgchemboulder.com]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
